molecular formula C7H14N4S B12210030 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- CAS No. 31821-70-2

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl-

Cat. No.: B12210030
CAS No.: 31821-70-2
M. Wt: 186.28 g/mol
InChI Key: YGHFGZZZQIKDKF-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- typically involves the reaction of hydrazinecarbothiohydrazide with formic acid under reflux conditions. The reaction is carried out in an aqueous medium, and the product is obtained after cyclization . Another method involves the reaction of 4-arylalkyl- and 4-arylthiosemicarbazides with aroyl isothiocyanates, followed by cyclization to yield the desired triazole-thione derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. This interaction is facilitated by the thione/thiol tautomerism and non-covalent inhibition mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-pentyl- is unique due to its pentyl substitution, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

CAS No.

31821-70-2

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

4-amino-3-pentyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H14N4S/c1-2-3-4-5-6-9-10-7(12)11(6)8/h2-5,8H2,1H3,(H,10,12)

InChI Key

YGHFGZZZQIKDKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NNC(=S)N1N

Origin of Product

United States

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